2-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]-2-METHOXYPHENOXY}ACETAMIDE
Overview
Description
2-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]-2-METHOXYPHENOXY}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]-2-METHOXYPHENOXY}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a carbonothioylating agent, followed by the introduction of a methoxyphenoxy group through a nucleophilic substitution reaction. The final step involves the acetylation of the resulting intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]-2-METHOXYPHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]-2-METHOXYPHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]-2-METHOXYPHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-chlorophenyl)-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide
- 2-(4-(3-chlorophenyl)-1-piperazinyl)-N-(2,4-difluorophenyl)acetamide
- 2-(4-(3-chlorophenyl)-1-piperazinyl)-N-(2,5-dibromophenyl)acetamide
Uniqueness
What sets 2-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]-2-METHOXYPHENOXY}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenoxy group, in particular, may enhance its binding affinity and selectivity for certain targets.
Properties
IUPAC Name |
2-[4-[4-(3-chlorophenyl)piperazine-1-carbothioyl]-2-methoxyphenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-26-18-11-14(5-6-17(18)27-13-19(22)25)20(28)24-9-7-23(8-10-24)16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3,(H2,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQCHRNHWWQWNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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